molecular formula C23H28N4O4 B11564756 N'-[(1E)-(2-azepan-1-yl-5-nitrophenyl)methylene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(1E)-(2-azepan-1-yl-5-nitrophenyl)methylene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B11564756
M. Wt: 424.5 g/mol
InChI Key: BZHZTZRYAZXIEW-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the azepane ring and the nitrophenyl group. The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The nitrophenyl group is introduced through nitration of a suitable aromatic compound.

The final step involves the condensation of the azepane-nitrophenyl intermediate with 2-(4-ethylphenoxy)acetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, automated monitoring systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The azepane ring and phenoxy group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to various substituted azepane or phenoxy derivatives.

Scientific Research Applications

N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
  • N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[2-(AZEPAN-1-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O4/c1-2-18-7-10-21(11-8-18)31-17-23(28)25-24-16-19-15-20(27(29)30)9-12-22(19)26-13-5-3-4-6-14-26/h7-12,15-16H,2-6,13-14,17H2,1H3,(H,25,28)/b24-16+

InChI Key

BZHZTZRYAZXIEW-LFVJCYFKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.